REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:7]([CH:8]([CH3:9])[CH3:10])[CH2:11][C:12]([NH2:13])=[O:14])([CH3:5])([CH3:6])[CH3:15].[CH2:22]1[O:23][CH2:24][CH2:25][O:26][CH2:27]1.[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[ClH:16]>>[ClH:16].[NH:7]([CH:8]([CH3:9])[CH3:10])[CH2:11][C:12]([NH2:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(CC(N)=O)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CC(C)NCC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |